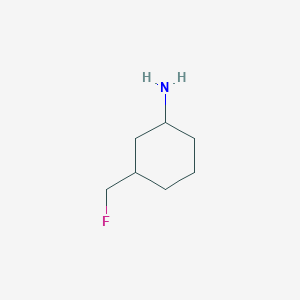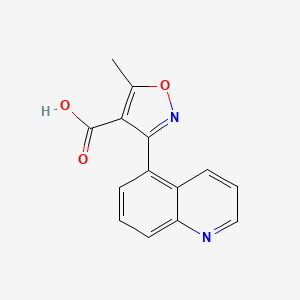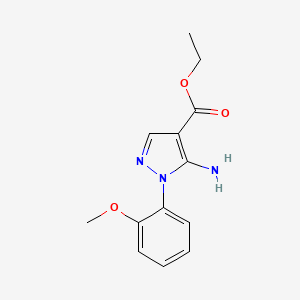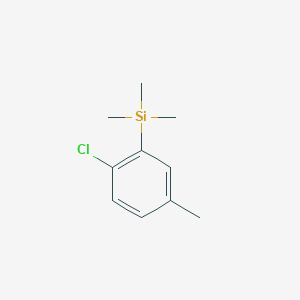![molecular formula C12H19BN2O3 B13687833 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester CAS No. 2765268-27-5](/img/structure/B13687833.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo-oxazine core fused with a boronic acid ester group. The presence of the boronic acid ester moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester typically involves multiple steps starting from commercially available pyrazoles. One common route includes the protection of the hydroxyethyl group on N1, followed by the regioselective formation of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps lead to the formation of the desired heterocyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yields and purity through optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The boronic acid ester group allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is used as an intermediate in the synthesis of complex organic molecules. Its boronic acid ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and specialty chemicals. Its role as an intermediate in organic synthesis makes it valuable for the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the desired product .
Comparaison Avec Des Composés Similaires
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Comparison: Compared to these similar compounds, 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is unique due to the presence of the boronic acid ester group. This functional group enhances its reactivity in cross-coupling reactions, making it a more versatile intermediate in organic synthesis. The other compounds listed lack this boronic acid ester group, which limits their applicability in such reactions .
Propriétés
Numéro CAS |
2765268-27-5 |
|---|---|
Formule moléculaire |
C12H19BN2O3 |
Poids moléculaire |
250.10 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-7-9-8-16-6-5-15(9)14-10/h7H,5-6,8H2,1-4H3 |
Clé InChI |
PHSMUOACZLBFLZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN3CCOCC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)







